molecular formula C6H9FO2 B1358006 1-Fluorocyclopentanecarboxylic acid CAS No. 1557370-29-2

1-Fluorocyclopentanecarboxylic acid

Cat. No.: B1358006
CAS No.: 1557370-29-2
M. Wt: 132.13 g/mol
InChI Key: LWWXIFDDFXCLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H9FO2. It is a fluorinated derivative of cyclopentanecarboxylic acid, characterized by the presence of a fluorine atom attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopentanecarboxylic acid in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluorocyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-fluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Fluorocyclopentanecarboxylic acid can be compared with other fluorinated carboxylic acids, such as:

    Cyclopentanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclopentanecarboxylic acid: The fluorine atom is positioned differently, leading to variations in reactivity and applications.

    Fluorobenzoic acids: Aromatic analogs with distinct chemical behaviors and uses

The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-fluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWXIFDDFXCLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557370-29-2
Record name 1-fluorocyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.